molecular formula C17H17N7O3S4 B12461834 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{4-[(2-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}hydrazinyl)carbonyl]phenyl}acetamide

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{4-[(2-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}hydrazinyl)carbonyl]phenyl}acetamide

Cat. No.: B12461834
M. Wt: 495.6 g/mol
InChI Key: AXSXTPLZKNWSED-UHFFFAOYSA-N
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Description

2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[4-(N’-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}HYDRAZINECARBONYL)PHENYL]ACETAMIDE is a complex organic compound characterized by the presence of multiple functional groups, including thiadiazole, sulfanyl, acetyl, and hydrazinecarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[4-(N’-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}HYDRAZINECARBONYL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the 5-methyl-1,3,4-thiadiazole-2-thiol intermediate. This intermediate is then reacted with an appropriate acylating agent to introduce the acetyl group. Subsequent steps involve the formation of the hydrazinecarbonyl group and its attachment to the phenyl ring. The final step includes the coupling of the two main fragments under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[4-(N’-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}HYDRAZINECARBONYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiadiazole and sulfanyl groups can be oxidized under specific conditions.

    Reduction: The hydrazinecarbonyl group can be reduced to form corresponding amines.

    Substitution: The acetyl group can be substituted with other acyl groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Acyl chlorides or anhydrides are often used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[4-(N’-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}HYDRAZINECARBONYL)PHENYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[4-(N’-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}HYDRAZINECARBONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[4-(N’-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}HYDRAZINECARBONYL)PHENYL]ACETAMIDE
  • **2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[4-(N’-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}HYDRAZINECARBONYL)PHENYL]ACETAMIDE

Uniqueness

The uniqueness of 2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[4-(N’-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}HYDRAZINECARBONYL)PHENYL]ACETAMIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H17N7O3S4

Molecular Weight

495.6 g/mol

IUPAC Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-[[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]carbamoyl]phenyl]acetamide

InChI

InChI=1S/C17H17N7O3S4/c1-9-19-23-16(30-9)28-7-13(25)18-12-5-3-11(4-6-12)15(27)22-21-14(26)8-29-17-24-20-10(2)31-17/h3-6H,7-8H2,1-2H3,(H,18,25)(H,21,26)(H,22,27)

InChI Key

AXSXTPLZKNWSED-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)C(=O)NNC(=O)CSC3=NN=C(S3)C

Origin of Product

United States

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